molecular formula C18H29N3O6 B065191 [2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid CAS No. 169128-37-4

[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

Cat. No.: B065191
CAS No.: 169128-37-4
M. Wt: 383.4 g/mol
InChI Key: NTYCZHLYHRDHOO-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a complex organic compound with a unique structure that combines elements of carbamic acid, pyridine, and ethanedioate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) typically involves multiple steps. The process begins with the preparation of the pyridinyl ester, followed by the introduction of the hexylmethylamino group. The final step involves the formation of the ethanedioate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new esters or amides.

Scientific Research Applications

Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester
  • Carbamic acid, phenyl ester

Uniqueness

Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is unique due to its specific combination of functional groups and its potential applications. Unlike simpler carbamates, this compound offers a broader range of reactivity and functionality, making it valuable for various scientific and industrial purposes.

Properties

CAS No.

169128-37-4

Molecular Formula

C18H29N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

InChI

InChI=1S/C16H27N3O2.C2H2O4/c1-5-6-7-8-12-19(4)13-14-15(10-9-11-17-14)21-16(20)18(2)3;3-1(4)2(5)6/h9-11H,5-8,12-13H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

NTYCZHLYHRDHOO-UHFFFAOYSA-N

SMILES

CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

Key on ui other cas no.

169128-37-4

Synonyms

2-((Hexylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1)

Origin of Product

United States

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